molecular formula C19H20N4O2 B2454626 N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide CAS No. 440330-31-4

N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

Cat. No.: B2454626
CAS No.: 440330-31-4
M. Wt: 336.395
InChI Key: AUQLHXLJTCXGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a synthetic small molecule based on the benzo[d][1,2,3]triazin-4(3H)-one scaffold, a heterocyclic system recognized for its diverse pharmacological potential . This compound is specifically designed for investigative purposes in drug discovery and chemical biology. The benzotriazinone core is a key pharmacophore known to confer significant biological activity, and its incorporation into this molecule makes it a valuable candidate for probing new therapeutic pathways . Primary research applications for this compound are anticipated in oncology and infectious disease, based on the demonstrated activities of closely related analogues. Benzo[d][1,2,3]triazinone derivatives have shown promising in vitro cytotoxic activity against human liver carcinoma cell lines (HepG2), with some compounds exhibiting potent activity and low IC50 values . Furthermore, such derivatives have displayed pronounced and selective antibacterial efficacy against pathogenic strains such as E. coli, likely through targeted inhibition of essential bacterial enzymes like E. coli Fab-H . The mechanism of action is believed to involve targeted molecular interactions; computational docking studies of similar compounds reveal strong binding affinities to key enzyme targets such as the E. coli Fab-H receptor and the vitamin D receptor, suggesting a capacity for potent enzyme inhibition . Researchers can utilize this compound as a chemical tool for hit-to-lead optimization, structure-activity relationship (SAR) studies, and for validating novel biological targets in high-throughput screening campaigns. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-butyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-3-12-20-18(24)15-10-8-14(9-11-15)13-23-19(25)16-6-4-5-7-17(16)21-22-23/h4-11H,2-3,12-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQLHXLJTCXGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease processes.

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Interfering with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide can be compared with other similar compounds, such as:

    Benzamides: Compounds with similar benzamide structures but different substituents.

    Triazines: Compounds with triazine rings but different functional groups.

    Oxobenzotriazines: Compounds with oxobenzotriazine cores but different side chains.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4OC_{16}H_{18}N_4O, with a molecular weight of approximately 290.34 g/mol. Its structure includes a butyl group linked to a benzamide moiety and a 4-oxobenzo[d][1,2,3]triazin core.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of 4-oxobenzo[d][1,2,3]triazin : This is typically achieved through cyclization reactions involving appropriate precursors such as anthranilamide derivatives.
  • Coupling Reaction : The oxo-triazin derivative is then coupled with a butyl-substituted benzamide using standard coupling agents like EDC or DCC in the presence of a base.

Anticancer Activity

Recent studies have indicated that compounds related to the oxo-benzotriazine family exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Case Study : A derivative exhibited IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa), demonstrating its potential as an anticancer agent .

Neuroprotective Effects

Research has highlighted neuroprotective activities associated with similar compounds:

  • Inhibition of Acetylcholinesterase (AChE) : Some derivatives demonstrated potent AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Oxidative Stress Reduction : Compounds have shown efficacy in reducing oxidative stress in neuronal cell models exposed to H2O2, indicating potential neuroprotective mechanisms .

Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis ,
NeuroprotectionAChE inhibition
Reduction of oxidative stress

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Cell Viability : Significant reduction in viability of cancer cell lines at varying concentrations.
  • Apoptotic Activity : Flow cytometry assays confirmed increased apoptotic cells upon treatment.

In Vivo Studies

Limited in vivo studies suggest that derivatives may also exhibit anti-inflammatory properties by modulating cytokine release and reducing edema in animal models.

Q & A

Synthesis and Optimization

Q: What are the critical reaction conditions for synthesizing N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide, and how can yield be optimized? A: The synthesis involves reacting 4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzoyl chloride with n-butylamine in dichloromethane (DCM) under triethylamine catalysis. Key parameters include:

  • Temperature: Room temperature (25°C) to avoid side reactions.
  • Solvent: DCM ensures solubility of intermediates.
  • Purification: Recrystallization from methanol yields 85% pure product.
    Optimization requires monitoring via TLC and adjusting stoichiometry (1:1 molar ratio of reactants). Post-reaction, sodium carbonate washes remove byproducts like benzotriazole .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A: Advanced characterization employs:

  • FT-IR: Peaks at 1641 cm⁻¹ (amide C=O) and 1685 cm⁻¹ (triazinone C=O) confirm functional groups.
  • ¹H-NMR: Signals at δ 0.79 ppm (CH₃) and δ 4.33 ppm (CH₂-N) validate the n-butyl chain.
  • HPLC: Purity >95% achieved with C18 columns (acetonitrile/water mobile phase).
    Challenges arise in resolving overlapping NMR signals due to the triazinone ring’s electron-withdrawing effects .

Biological Activity Profiling (Advanced)

Q: How can researchers design α-glucosidase inhibition assays for this compound, and what statistical methods validate IC₅₀ values? A: Use Saccharomyces cerevisiae α-glucosidase (Type I) with p-nitrophenyl-α-D-glucopyranoside as substrate. Protocol steps:

Pre-incubate compound (0.1–100 µM) with enzyme (0.5 U/mL) in phosphate buffer (pH 6.8) at 37°C for 10 min.

Add substrate, incubate 30 min, and measure absorbance at 400 nm.

Calculate inhibition (%) = [(A_control – A_sample)/A_control] × 100.
IC₅₀ values are derived using nonlinear regression in EZ-Fit software (R² > 0.98 required). Validate with triplicate runs and positive controls (e.g., acarbose) .

Structure-Activity Relationship (SAR)

Q: How do substituents on the benzamide and triazinone moieties influence biological activity? A: SAR studies reveal:

Substituent PositionGroupBiological Impact
Benzamide (N-alkyl)n-ButylEnhances lipophilicity, improving membrane permeability
Triazinone (C4=O)Oxo groupCritical for hydrogen bonding with enzyme active sites
Comparative analogs with shorter alkyl chains (e.g., methyl) show reduced potency, highlighting the n-butyl group’s role in target engagement .

Computational Modeling

Q: What computational strategies predict binding modes of this compound with α-glucosidase? A: Use homology modeling if the target’s crystal structure is unavailable:

Template Selection: BLAST identifies P53051 (oligosaccharide-1,6-glucosidase) as a homolog (30% identity).

Model Building: MODELLER generates 3D structures; validate with Ramachandran plots (>97% residues in allowed regions).

Docking: AutoDock Vina or LeadIT docks the compound into the active site, scoring binding energies (ΔG < -8 kcal/mol indicates strong affinity).
MD simulations (NAMD, 10 ns) assess stability of ligand-protein complexes .

Metabolic Stability (Advanced)

Q: What in vitro models evaluate the metabolic stability of benzotriazinone derivatives? A: Leverage hepatic microsomes from rat, dog, and human systems:

Incubate compound (10 µM) with microsomes (0.5 mg/mL) in NADPH-regenerating buffer.

Sample at 0, 15, 30, 60 min; quench with acetonitrile.

Analyze via LC-MS/MS to calculate half-life (t₁/₂) and intrinsic clearance (Cl_int).
For N-butyl derivatives, t₁/₂ > 60 min in human microsomes suggests favorable metabolic stability, comparable to TAK-041 (a structurally related GPR139 agonist) .

Crystallographic Analysis

Q: How can X-ray crystallography resolve conformational ambiguities in this compound? A: SHELXL refinement (via Olex2 interface) resolves crystal structures:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Resolution: Aim for <1.0 Å to resolve the triazinone ring’s planarity and benzamide torsion angles.
  • Validation: R-factor < 0.05 and CCDC deposition (e.g., CCDC 2345678) ensures reproducibility. Challenges include crystal twinning; address via iterative SHELXD runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.